N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 897621-95-3
VCID: VC5092090
InChI: InChI=1S/C21H23N3O4S/c25-21(20-16-17-6-4-5-9-19(17)28-20)22-10-15-29(26,27)24-13-11-23(12-14-24)18-7-2-1-3-8-18/h1-9,16H,10-15H2,(H,22,25)
SMILES: C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3
Molecular Formula: C21H23N3O4S
Molecular Weight: 413.49

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

CAS No.: 897621-95-3

Cat. No.: VC5092090

Molecular Formula: C21H23N3O4S

Molecular Weight: 413.49

* For research use only. Not for human or veterinary use.

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide - 897621-95-3

Specification

CAS No. 897621-95-3
Molecular Formula C21H23N3O4S
Molecular Weight 413.49
IUPAC Name N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C21H23N3O4S/c25-21(20-16-17-6-4-5-9-19(17)28-20)22-10-15-29(26,27)24-13-11-23(12-14-24)18-7-2-1-3-8-18/h1-9,16H,10-15H2,(H,22,25)
Standard InChI Key FKWBWKAKTHNMHV-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3

Introduction

Structural Elucidation and Molecular Characteristics

Core Structural Components

The molecule comprises three distinct moieties:

  • Benzofuran-2-carboxamide: A bicyclic aromatic system (benzofuran) with a carboxamide group at the 2-position.

  • Sulfonylethyl linker: A two-carbon chain (-CH2-CH2-) bonded to a sulfonyl group (-SO2-).

  • 4-Phenylpiperazine: A piperazine ring substituted with a phenyl group at the 4-position.

The integration of these units creates a hybrid structure with potential for diverse biological interactions, particularly in central nervous system (CNS) targets due to the piperazine motif .

Molecular Formula and Weight

  • Empirical formula: C21H23N3O4S\text{C}_{21}\text{H}_{23}\text{N}_3\text{O}_4\text{S}

  • Molecular weight: 413.5 g/mol

This aligns with related piperazine-sulfonamide derivatives, such as 2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide (PubChem CID 7188805), which shares the sulfonylethyl-piperazine-phenyl backbone .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into two primary building blocks:

  • Benzofuran-2-carboxylic acid: Serves as the precursor for the carboxamide group.

  • 2-(4-Phenylpiperazin-1-yl)sulfonylethylamine: The amine component for amide bond formation.

Step 1: Synthesis of Benzofuran-2-carbonyl Chloride

Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to yield the corresponding acid chloride. This intermediate is highly reactive, facilitating subsequent amide coupling .

Step 2: Preparation of 2-(4-Phenylpiperazin-1-yl)sulfonylethylamine

  • Sulfonylation: 4-Phenylpiperazine reacts with chlorosulfonic acid to form 4-phenylpiperazine-1-sulfonyl chloride.

  • Amination: The sulfonyl chloride is treated with ethylenediamine, yielding the target amine after purification .

Step 3: Amide Coupling

The acid chloride and amine are coupled using dicyclohexylcarbodiimide (DCC) in dichloromethane, followed by quenching with ammonium bicarbonate. This method mirrors the synthesis of (S)-1-acetylpyrrolidine-2-carboxamide, achieving yields >75% .

Step 4: Purification

Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product.

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF); limited aqueous solubility due to hydrophobic aryl groups.

  • logP: Estimated at 2.8 (via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Spectroscopic Data (Hypothetical)

  • 1H^1\text{H} NMR (CDCl3_3):

    • δ 7.6–7.8 (m, benzofuran aromatic protons)

    • δ 3.2–3.5 (m, piperazine and sulfonylethyl protons)

    • δ 1.9–2.1 (s, NH and SO2_2 groups)

  • IR (KBr):

    • 1670 cm1^{-1} (amide C=O stretch)

    • 1320, 1150 cm1^{-1} (sulfonyl S=O stretches)

Challenges and Future Directions

Synthetic Hurdles

  • Amine Stability: The sulfonylethylamine intermediate may require inert conditions to prevent degradation.

  • Regioselectivity: Ensuring mono-sulfonylation of ethylenediamine is critical to avoid di-substituted byproducts.

Preclinical Development

  • ADMET Profiling: Priority should be given to assessing metabolic stability (CYP450 interactions) and toxicity (hERG inhibition).

  • Structural Optimization: Introducing electron-withdrawing groups on the benzofuran ring could enhance binding affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator